1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3-chlorophenoxy)ethanone
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Overview
Description
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(3-CHLOROPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(3-CHLOROPHENOXY)ETHAN-1-ONE typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the piperidine ring, and finally, the attachment of the chlorophenoxy group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(3-CHLOROPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(3-CHLOROPHENOXY)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(3-CHLOROPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-CHLOROETHAN-1-ONE: Similar structure but lacks the chlorophenoxy group.
3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]PROPANOIC ACID: Contains a propanoic acid group instead of the chlorophenoxy group.
Uniqueness
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(3-CHLOROPHENOXY)ETHAN-1-ONE is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H19ClN2O3 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(3-chlorophenoxy)ethanone |
InChI |
InChI=1S/C20H19ClN2O3/c21-15-4-3-5-16(12-15)25-13-19(24)23-10-8-14(9-11-23)20-22-17-6-1-2-7-18(17)26-20/h1-7,12,14H,8-11,13H2 |
InChI Key |
LNSXQDTUQKEUQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)COC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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